Cyclopentyl(pyrimidin-2-yl)methanamine
Description
Cyclopentyl(pyrimidin-2-yl)methanamine is a secondary amine featuring a cyclopentyl group attached to a pyrimidin-2-yl moiety via a methanamine linker. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, distinguishes it from pyridine-based analogs, influencing electronic properties and binding interactions .
Properties
IUPAC Name |
cyclopentyl(pyrimidin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9(8-4-1-2-5-8)10-12-6-3-7-13-10/h3,6-9H,1-2,4-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGOQJSBCMWTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=NC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(pyrimidin-2-yl)methanamine typically involves the reaction of a pyrimidine derivative with a cyclopentylamine. One common method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in the presence of a suitable solvent and catalyst. For example, the reaction can be carried out in ethylene glycol with a catalyst such as sodium ethoxide or sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(pyrimidin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds such as aldehydes and ketones.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: The major products formed from the oxidation of this compound are aldehydes and ketones.
Substitution: The major products depend on the nucleophile used in the reaction. For example, using an alkyl halide can result in the formation of an N-alkylated product.
Scientific Research Applications
Cyclopentyl(pyrimidin-2-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: This compound can be used in the synthesis of complex organic molecules, serving as a versatile intermediate in various synthetic pathways.
Material Science: The compound’s unique structure can be exploited in the design and synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Cyclopentyl(pyrimidin-2-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets involved can vary based on the specific derivative or analog being studied .
Comparison with Similar Compounds
Core Heterocycle Variations
Pyrimidine vs. Pyridine Derivatives :
- Cyclopentyl(pyridin-2-yl)methanamine (CID 22300077): Replaces the pyrimidine ring with pyridine (one nitrogen atom). Molecular formula: C₁₁H₁₆N₂ . Predicted collision cross-section (CCS) for [M+H]+: 140.8 Ų .
- Cyclopentyl(3-methylpyridin-2-yl)methanamine : Adds a methyl group to the pyridine ring, increasing hydrophobicity. Molecular formula: C₁₂H₁₈N₂ , molecular weight: 190.29 .
Furan Derivatives :
Cycloalkyl Substituent Variations
- Cyclopropyl vs. Cyclopentyl :
- (R)-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine : Features a smaller cyclopropyl group and bromine substituent. Molecular formula: C₁₀H₁₃BrN₂ , molecular weight: 241.13 .
- [1-(Pyridin-2-yl)cyclobutyl]methanamine : Utilizes a cyclobutyl ring. Molecular formula: C₁₀H₁₄N₂ , molecular weight: 162.23 .
Halogenated and Functionalized Derivatives
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | LogP | CCS (Ų) [M+H]+ |
|---|---|---|---|---|---|---|
| Cyclopentyl(pyridin-2-yl)methanamine | C₁₁H₁₆N₂ | 176.26 | Pyridine | N/A | ~2.1* | 140.8 |
| Cyclopentyl(3-methylpyridin-2-yl)methanamine | C₁₂H₁₈N₂ | 190.29 | Pyridine, methyl | N/A | ~2.5* | N/A |
| [1-(Pyridin-2-yl)cyclobutyl]methanamine | C₁₀H₁₄N₂ | 162.23 | Cyclobutyl | N/A | ~1.8* | N/A |
| N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | C₁₄H₁₆N₄O | 262.31 | Imidazopyrimidine, methoxy | 175–176 | ~1.9 | N/A |
*Estimated based on structural analogs.
Pharmacological and Application Insights
Q & A
Q. What are the optimal synthetic routes for cyclopentyl(pyrimidin-2-yl)methanamine, and how can purity be ensured?
Methodological Answer: The synthesis typically involves nucleophilic substitution of a halogenated pyrimidine (e.g., 2-chloropyrimidine) with cyclopentylmethanamine. For example, using a polar aprotic solvent like DMF at 80–100°C under inert gas (N₂/Ar) can facilitate the reaction . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Purity validation should include HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular mass .
Q. How can the structural integrity of this compound be confirmed?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : To verify cyclopentyl protons (δ 1.5–2.5 ppm) and pyrimidine ring signals (δ 8.5–9.0 ppm for H-4/H-6) .
- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and pyrimidine C=N/C=C vibrations (~1600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Match experimental m/z to theoretical [M+H]⁺ (e.g., C₁₀H₁₄N₃⁺ = 176.1184).
Q. What are the key physicochemical properties relevant to experimental design?
Methodological Answer: Critical properties include:
- Solubility : Likely low in water; use DMSO or ethanol for stock solutions.
- Stability : Store at –20°C in inert conditions to prevent oxidation of the cyclopentyl group .
- LogP : Estimated ~2.5 (via computational tools like ChemDraw), suggesting moderate lipophilicity.
Advanced Research Questions
Q. How does the cyclopentyl group influence the compound’s bioactivity compared to other alkyl/aralkyl substituents?
Methodological Answer: The cyclopentyl group enhances steric bulk and lipophilicity, potentially improving target binding. Compare with analogs (e.g., cyclohexyl or phenyl derivatives) via:
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions or impurity interference. Mitigate by:
- Replicating assays : Use standardized protocols (e.g., cell lines, incubation times).
- Analytical validation : Recheck compound purity and stability under assay conditions (e.g., pH, temperature).
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to validate target specificity .
Q. What strategies optimize in vivo pharmacokinetics for this compound?
Methodological Answer: Address poor bioavailability via:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Formulation : Use liposomal encapsulation or cyclodextrin complexes .
- Metabolic profiling : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., CYP450 oxidation of cyclopentyl) .
Q. How can computational methods guide the design of derivatives with improved selectivity?
Methodological Answer: Leverage:
- QSAR modeling : Train models on existing bioactivity data to predict derivative efficacy.
- Free-energy perturbation (FEP) : Simulate binding energy changes for substituent modifications (e.g., replacing cyclopentyl with spirocyclic groups).
- Off-target screening : Use tools like SwissTargetPrediction to prioritize derivatives with lower polypharmacology risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
